1-(2,3-Dichloro-phenyl)-piperazin-2-one
Description
1-(2,3-Dichlorophenyl)-piperazin-2-one is a piperazinone derivative characterized by a 2,3-dichlorophenyl group attached to the nitrogen of a six-membered piperazinone ring. This compound serves as a precursor for synthesizing cytotoxic agents targeting cancer cell lines, such as colon (HT-29) and lung (A549) cancers . Its synthesis involves nucleophilic substitution reactions, where the methoxy group of methyl esters is replaced by amines (e.g., guanidine, thiourea) to enhance bioactivity . Structural characterization via IR and NMR confirms the presence of carbonyl (C=O) and aromatic C-Cl functional groups, critical for intermolecular interactions .
Properties
Molecular Formula |
C10H10Cl2N2O |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2 |
InChI Key |
JXBYJFGIOZHETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichloro-phenyl)-piperazin-2-one can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . Another method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline .
Industrial Production Methods
The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. The use of protonic solvents in the after-treatment process helps in obtaining a product with purity exceeding 99.5% and a yield of over 59.5% .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
1-(2,3-Dichloro-phenyl)-piperazin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-phenyl)-piperazin-2-one involves its interaction with various molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of mood and behavior . The compound’s effects on serotonin receptors are still under investigation, but it is believed to have some activity similar to its analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of chlorine atoms on the phenyl ring significantly impacts biological activity and physicochemical properties:
- However, its cytotoxicity against HT-29 and A549 is moderate, with IC₅₀ values higher than guanidine-substituted analogs .
- 1-(2,4-Dichlorophenyl)-piperazin-2-one: The 2,4-dichloro configuration (e.g., in compound 7o) may alter electron density distribution, affecting receptor binding.
Bioisosteric Modifications
Replacing the methoxy group with nitrogen-containing substituents improves cytotoxicity:
- Guanidine-substituted derivative (7g) : Exhibits the highest potency, with cytotoxicity surpassing doxorubicin in HT-29 and A549 cells. The strong electron-donating nature of guanidine enhances interactions with cellular targets .
- Thiourea and Urea derivatives : Moderate activity is observed, likely due to weaker hydrogen-bonding capacity compared to guanidine .
Physicochemical and Structural Properties
| Compound | Substituent Position | Key Functional Group | Cytotoxicity (vs. Cancer Cells) | Selectivity (Cancer vs. Healthy) | Key Reference |
|---|---|---|---|---|---|
| 1-(2,3-Dichlorophenyl)-piperazin-2-one | 2,3-dichloro | None (parent) | Moderate (inferred) | Not specified | [2] |
| 1-(3-Chlorophenyl)-piperazin-2-one | 3-chloro | None (parent) | Moderate | High | [7,8] |
| 7g (Guanidine derivative) | 3-chloro | Guanidine | High (>doxorubicin) | High | [8] |
| 4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one | Pyridyl/CF₃ | Trifluoromethyl | Not reported | Not reported | [13] |
Selectivity and Mechanism
Piperazinone derivatives generally exhibit lower toxicity toward healthy cells (e.g., MRC-5 fibroblasts), with selectivity indices (SI) >2 for compounds like 7g . The mechanism may involve inhibition of efflux pumps (e.g., AcrAB-TolC in E.
Structural Analogues with Bulky Groups
- Naphthyl and Thiophene Derivatives : Compounds like (2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one introduce bulky aromatic groups, which may improve lipophilicity and target engagement but reduce aqueous solubility .
- Diphenylethanone Derivatives: 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one demonstrates how extended aromatic systems can modulate pharmacokinetic properties, though biological data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
